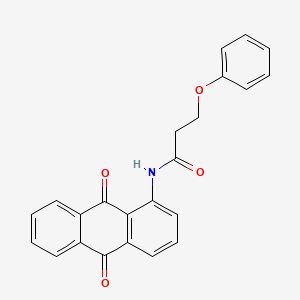

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an anthraquinone moiety linked to a phenoxypropanamide group, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJCEXMFOCXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide typically involves the reaction of 1-aminoanthraquinone with 3-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide undergoes various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone group to anthracene derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

Chemistry

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide serves as a precursor in the synthesis of complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts anthraquinone moiety to quinone derivatives | KMnO₄, CrO₃ |

| Reduction | Converts anthraquinone group to anthracene derivatives | NaBH₄, LiAlH₄ |

| Substitution | Phenoxy group undergoes nucleophilic substitutions | Amines or thiols with a base |

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can intercalate into DNA, disrupting replication and transcription processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound displayed significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 75% to 87% .

Medicine

The compound is under investigation for its therapeutic potential in drug development. Its ability to generate reactive oxygen species (ROS) may induce oxidative stress in cancer cells, leading to cell death.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Drugs | Investigated for its role in designing new anticancer agents |

| Antimicrobial Agents | Studied for potential use against bacterial infections |

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The phenoxypropanamide group may enhance the compound’s binding affinity to its targets, increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

- 1-aminoanthraquinone derivatives

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is unique due to the presence of the phenoxypropanamide group, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H13N1O3

- Molecular Weight : 271.28 g/mol

- CAS Number : 33274-19-9

- Appearance : Solid, typically a white to light yellow powder

- Solubility : Insoluble in water but soluble in organic solvents like benzene and toluene

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is believed to exhibit antioxidant , anti-inflammatory , and anticancer properties. Its structure allows it to participate in electron transfer processes, which can mitigate oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular systems. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways involved in tumor growth

For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Anticancer Effects :

- Inflammation Modulation :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.